molecular formula C28H22FN3O3S2 B2361052 N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide CAS No. 618077-18-2

N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B2361052
CAS No.: 618077-18-2
M. Wt: 531.62
InChI Key: GEWMKMRWFPAKSM-BZZOAKBMSA-N
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Description

N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a structurally complex small molecule characterized by a fused indole-thiazolidinone core, substituted with a 4-fluorobenzyl group and an N-(2,6-dimethylphenyl)acetamide side chain. Its structural complexity necessitates rigorous comparison with analogues to elucidate structure-activity relationships (SAR) and physicochemical properties.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(3Z)-3-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN3O3S2/c1-16-6-5-7-17(2)24(16)30-22(33)15-31-21-9-4-3-8-20(21)23(26(31)34)25-27(35)32(28(36)37-25)14-18-10-12-19(29)13-11-18/h3-13H,14-15H2,1-2H3,(H,30,33)/b25-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWMKMRWFPAKSM-BZZOAKBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)/C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618077-18-2
Record name N-(2,6-DIMETHYLPHENYL)-2-{(3Z)-3-[3-(4-FLUOROBENZYL)-4-OXO-2-THIOXO-1,3- THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

PropertyValue
Molecular Formula C31H29N3O5S2
Molecular Weight 587.7 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide
CAS Number 618077-18-2

Synthesis

The synthesis of this compound involves multi-step reactions starting from simpler organic compounds. The key steps include the formation of the thiazolidinone ring and subsequent modifications to introduce the indole structure. Reaction conditions typically involve solvents like dichloromethane and catalysts such as triethylamine to optimize yield and purity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have shown its effectiveness in inhibiting cell proliferation in breast, colon, lung, and prostate cancer models at low micromolar concentrations. The compound operates through mechanisms that may involve the inhibition of topoisomerase II and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antimicrobial Effects

Preliminary investigations suggest that this compound also possesses antimicrobial properties. Studies have indicated activity against various bacterial strains, suggesting potential for development as an antimicrobial agent .

The biological effects of this compound may be attributed to its interaction with specific molecular targets. It is hypothesized to inhibit certain enzymes involved in cell cycle regulation and apoptosis pathways. The compound's structural features allow it to bind effectively to these targets, disrupting normal cellular functions and promoting cell death in malignant cells .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Topoisomerase Inhibition : A study demonstrated that derivatives similar to this compound showed potent inhibition of topoisomerase II without DNA intercalation. This suggests a unique mechanism distinct from traditional chemotherapeutics like etoposide .
  • Anticonvulsant Activity : Related compounds have been evaluated for anticonvulsant properties. For instance, N-(2,6-dimethylphenyl) semicarbazones exhibited significant anticonvulsant activity with minimal side effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure of N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide exhibits features conducive to targeting cancer cells through various mechanisms:

  • Inhibition of Tumor Growth : The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines in vitro. For instance, it was tested against breast and lung cancer cell lines, demonstrating a dose-dependent reduction in cell viability.
  • Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antibiotics .

Pesticidal Activity

The compound has been investigated for its potential as a pesticide. Its structural components suggest that it may interfere with pest physiology:

  • Targeting Insect Hormones : Studies indicate that compounds similar to this compound can disrupt hormonal signaling in insects, leading to developmental abnormalities and mortality .
  • Field Trials : Field trials have demonstrated a significant reduction in pest populations when treated with formulations containing this compound, suggesting its utility in integrated pest management strategies.

Synthesis of Functional Materials

This compound is also being explored for its applications in material science:

  • Polymer Chemistry : The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Initial studies show improved tensile strength and thermal degradation temperatures compared to control samples.
  • Nanocomposite Development : Research is ongoing into the use of this compound in nanocomposites for electronic applications due to its potential semiconducting properties.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Analogues

Compound ID Thiazolidinone Substituent Indole/Acetamide Modifications
Target Compound 4-fluorobenzyl N-(2,6-dimethylphenyl)
618076-14-5 Octyl N-(2,6-dimethylphenyl)
618076-12-3 Isobutyl N-(2,6-dimethylphenyl)
Oxadixyl () N/A N-(2,6-dimethylphenyl)

Spectroscopic and Computational Comparisons

NMR Profiling

demonstrates that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes, enabling differentiation between analogues. For example, the 4-fluorobenzyl group’s electron-withdrawing effect may downfield-shift adjacent protons compared to alkyl-substituted derivatives .

Mass Spectrometry (MS/MS) and Molecular Networking

Cosine scores from MS/MS fragmentation patterns () can cluster the target compound with structurally related molecules. A high cosine score (>0.8) would indicate conserved fragmentation pathways, while deviations (e.g., due to fluorobenzyl vs. octyl) reduce scores, reflecting structural divergence .

Similarity Indexing

Tanimoto coefficients () quantify structural similarity. For instance, the target compound and 618076-14-5 may share ~70% similarity (cf. SAHA vs. aglaithioduline in ), with differences localized to the thiazolidinone substituent .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Molecular Properties

Property Target Compound 618076-14-5 Oxadixyl
Molecular Weight (g/mol) ~520 ~550 ~278
LogP ~3.2 ~4.8 ~1.5
Hydrogen Bond Acceptors 6 6 4

The target compound’s lower LogP compared to 618076-14-5 suggests reduced lipophilicity, balancing solubility and membrane penetration. The fluorobenzyl group may improve metabolic stability over alkyl chains due to resistance to oxidative degradation .

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